1,1'-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one)
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Overview
Description
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) is an organic compound characterized by the presence of two ethanone groups attached to a tetrahydroxy-substituted phenylene ring. This compound is notable for its unique structure, which includes multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction between phloroglucinol and acetic anhydride in the presence of a catalyst such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in ethyl acetate at room temperature . The reaction typically takes between 8 to 23 hours and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Similar structure but with one less hydroxyl group.
1,2,4,5-Tetrahydroxybenzene: A simpler compound with only the tetrahydroxy-substituted benzene ring.
Uniqueness
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) is unique due to its specific arrangement of hydroxyl groups and ethanone substituents, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
93661-07-5 |
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Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
1-(3-acetyl-2,4,5,6-tetrahydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O6/c1-3(11)5-7(13)6(4(2)12)9(15)10(16)8(5)14/h13-16H,1-2H3 |
InChI Key |
KYUHTKXOPVPSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)O)O)C(=O)C)O |
Origin of Product |
United States |
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